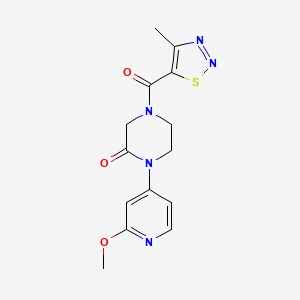

![molecular formula C20H18F2N2O2S B2428280 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706091-92-0](/img/structure/B2428280.png)

2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

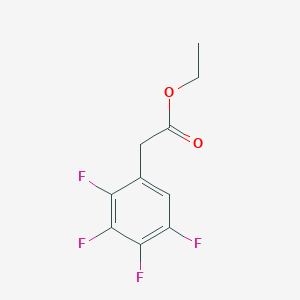

The compound appears to contain several functional groups, including a benzo[d]isoxazole, a difluorophenyl group, and a thiazepane ring. Benzo[d]isoxazoles are a type of heterocyclic aromatic organic compound that contain a benzene-fused isoxazole ring . Thiazepanes are seven-membered heterocyclic compounds containing one sulfur and one nitrogen atom . The presence of these functional groups could suggest potential applications in medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The benzo[d]isoxazole and thiazepane rings would contribute to the rigidity of the molecule, which could influence its physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the difluorophenyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .Applications De Recherche Scientifique

Synthesis and Characterization

Recent studies have focused on synthesizing and characterizing compounds with structural similarities to 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone. For instance, a variety of benzothiazole and benzimidazole derivatives have been synthesized to explore their chemical properties and potential applications in medicinal chemistry. These compounds are often evaluated for their ability to interact with biological molecules, which is crucial for drug design and discovery processes.

One notable study involved the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their evaluation for biological activities. These compounds showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, highlighting their potential in immune regulation (Abdel‐Aziz et al., 2011).

Biological Activities

The research on compounds structurally related to this compound extends into exploring their biological activities. These studies aim to understand how these compounds interact with biological systems, which could lead to the development of new therapeutic agents.

For example, the antimicrobial and antifungal activities of substituted 6-fluorobenzo[d]thiazole amides were investigated, revealing some compounds with activity comparable or slightly better than standard medicinal agents (Pejchal, Pejchalová, & Růžičková, 2015). This suggests that modifications to the chemical structure of compounds like this compound could yield new, effective antimicrobial agents.

Photophysical and Physicochemical Investigations

The photophysical and physicochemical properties of novel compounds are also of interest. These properties can inform the design of materials for optoelectronic applications, such as sensors or light-emitting diodes. For instance, the synthesis and investigation of a heterocyclic D-π-A chromophore for fluorescent chemosensor applications demonstrated the potential of these compounds in detecting metal ions, showcasing the versatility of benzothiazole derivatives in sensor technology (Khan, 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O2S/c21-13-5-6-16(22)15(11-13)19-7-8-24(9-10-27-19)20(25)12-17-14-3-1-2-4-18(14)26-23-17/h1-6,11,19H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBVIJLCXKRZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide](/img/structure/B2428197.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2428199.png)

![N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2428201.png)

![4-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2428202.png)

![4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2428206.png)

![Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2428209.png)

![N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2428210.png)

![6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2428213.png)

![Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2428214.png)